molecular formula C15H20O4 B12733902 Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester CAS No. 117666-90-7

Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester

Cat. No.: B12733902
CAS No.: 117666-90-7
M. Wt: 264.32 g/mol
InChI Key: QLNZAEKAGOCIKD-VQHVLOKHSA-N
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Description

Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a methoxy group at the 3-position, a propoxy group at the 4-position, and an ethyl ester functional group. This compound is part of the cinnamic acid derivatives family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 3-methoxy-4-propoxy-cinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.

Industrial Production Methods

Industrial production of cinnamic acid derivatives often involves the use of enzymatic synthesis. For example, the enzyme Novozym 435 can be used to catalyze the esterification of cinnamic acid derivatives with ethanol, achieving high conversion rates under controlled conditions . This method is advantageous due to its specificity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-propoxy-cinnamic acid.

    Reduction: Formation of 3-methoxy-4-propoxy-cinnamyl alcohol.

    Substitution: Formation of various substituted cinnamic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, 3-methoxy-4-propoxy-, ethyl ester is unique due to the presence of both methoxy and propoxy groups, which can enhance its lipophilicity and biological activity compared to other cinnamic acid derivatives. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

CAS No.

117666-90-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoate

InChI

InChI=1S/C15H20O4/c1-4-10-19-13-8-6-12(11-14(13)17-3)7-9-15(16)18-5-2/h6-9,11H,4-5,10H2,1-3H3/b9-7+

InChI Key

QLNZAEKAGOCIKD-VQHVLOKHSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)OCC)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)OCC)OC

Origin of Product

United States

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